molecular formula C10H17NO B12527081 1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one CAS No. 685509-94-8

1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one

Cat. No.: B12527081
CAS No.: 685509-94-8
M. Wt: 167.25 g/mol
InChI Key: BKIUKRWVJDFANJ-SECBINFHSA-N
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Description

1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis and drug development. The compound’s structure features a piperidine ring with an ethenyl group and a propanone moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one can be compared with other piperidine derivatives, such as:

    Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a different structure and reactivity profile.

    Pipradrol: A piperidine derivative with psychostimulant properties, pipradrol has distinct biochemical effects compared to this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

685509-94-8

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-[(2S)-2-ethenylpiperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H17NO/c1-3-9-7-5-6-8-11(9)10(12)4-2/h3,9H,1,4-8H2,2H3/t9-/m1/s1

InChI Key

BKIUKRWVJDFANJ-SECBINFHSA-N

Isomeric SMILES

CCC(=O)N1CCCC[C@H]1C=C

Canonical SMILES

CCC(=O)N1CCCCC1C=C

Origin of Product

United States

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